REACTION_CXSMILES
|
C[Si](C)(C)[O:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1.[B-](F)(F)(F)[F:22].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[F:22][CH:9]1[C:4](=[O:3])[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)[CH2:8]1 |f:1.2.3|
|
Name
|
4-(4-trimethylsilyloxy-piperidin-1-yl)-nitrobenzene
|
Quantity
|
101 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
101 mmol
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and to the residual mass
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate water mixture
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1CN(CCC1=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |